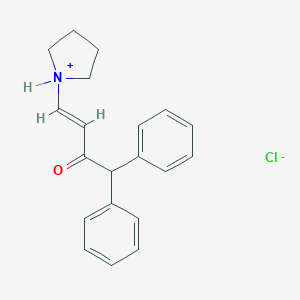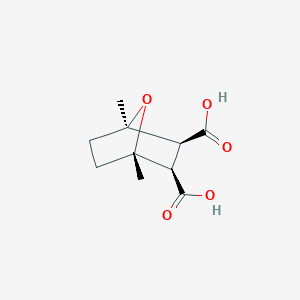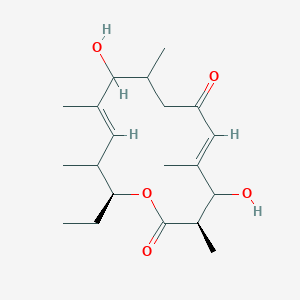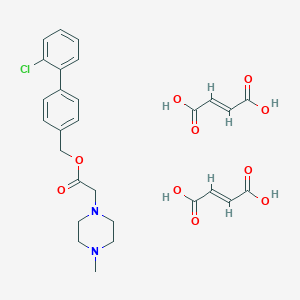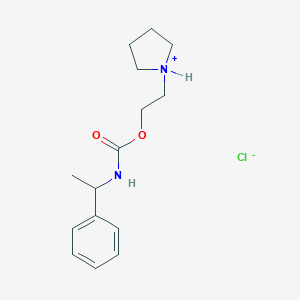![molecular formula C18H11Cl3N2O B217328 (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one CAS No. 104613-44-7](/img/structure/B217328.png)
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one is a sesquiterpene lactone that can be isolated from the plant Viola yedoensis and the fungus Aspergillus versicolor . This compound exhibits significant biological activities, including anti-complement activity against both the classical and alternative pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one has been achieved through various synthetic routes. One notable method involves the use of stereoselective reactions to construct the germacranolide skeleton . The synthesis typically involves multiple steps, including cyclization and oxidation reactions, to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of the endophytic fungus Aspergillus versicolor . The fermentation process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one has a wide range of scientific research applications:
Mécanisme D'action
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one exerts its effects primarily through its anti-complement activity . It inhibits the classical and alternative pathways of the complement system, which are part of the immune response. The molecular targets and pathways involved include complement proteins and enzymes that are essential for the activation and regulation of the complement system .
Comparaison Avec Des Composés Similaires
Versicolactone A: Another sesquiterpene lactone isolated from the same sources as (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one.
Goniobutenolides A and B: These compounds also exhibit cytotoxicity against human tumor cell lines and share structural similarities with this compound.
Litchiol B: A sesquiterpene lactone with similar biological activities.
Uniqueness: this compound is unique due to its specific anti-complement activity, which is not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying the immune system and developing new therapeutic agents .
Propriétés
Numéro CAS |
104613-44-7 |
|---|---|
Formule moléculaire |
C18H11Cl3N2O |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,11-14,16H,1,5-8H2,2-3H3/b10-4-/t11-,12-,13+,14-/m1/s1 |
Clé InChI |
COEDSYSRVAUHQU-HTDICADHSA-N |
SMILES |
CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C |
SMILES isomérique |
C/C/1=C/C[C@@H]([C@H]2C[C@@H](CC[C@@H]1O)C(=O)O2)C(=C)C |
SMILES canonique |
CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C |
Synonymes |
versicolactone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



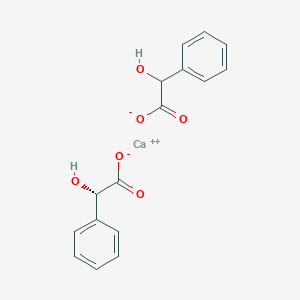
![[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride](/img/structure/B217267.png)



![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
